(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
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Overview
Description
(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is an organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a butan-2-yl group and a 2-methoxyphenylprop-2-en-1-yl group linked to an amine, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride typically involves the following steps:
-
Formation of the Amine Intermediate:
- Start with the appropriate butan-2-ylamine.
- React with (2E)-3-(2-methoxyphenyl)prop-2-en-1-al under reductive amination conditions.
- Common reagents: Sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: Methanol or ethanol.
- Temperature: Room temperature to 50°C.
-
Formation of the Hydrochloride Salt:
- Dissolve the amine intermediate in an organic solvent such as diethyl ether.
- Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
- Filter and dry the product under reduced pressure.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction of the double bond in the prop-2-en-1-yl group can yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Oxidized derivatives of the methoxyphenyl group.
- Saturated amines from reduction.
- Substituted amines from nucleophilic substitution.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel compounds with potential biological activity.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including as a precursor to drugs targeting specific receptors or enzymes.
- Studied for its interactions with biological macromolecules.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in research and development for new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
- (Butan-2-yl)[(2E)-3-(2-hydroxyphenyl)prop-2-en-1-yl]amine hydrochloride.
- (Butan-2-yl)[(2E)-3-(2-chlorophenyl)prop-2-en-1-yl]amine hydrochloride.
Comparison:
- The methoxy group in (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride provides unique electronic and steric properties, influencing its reactivity and binding characteristics.
- Compared to the hydroxy derivative, the methoxy group is less reactive but can enhance lipophilicity.
- The chlorophenyl derivative may exhibit different pharmacokinetics and binding profiles due to the electron-withdrawing nature of the chlorine atom.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-12(2)15-11-7-9-13-8-5-6-10-14(13)16-3;/h5-10,12,15H,4,11H2,1-3H3;1H/b9-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWKCYMXXSBTLH-BXTVWIJMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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